molecular formula C13H17BF2O2S B3235795 2,6-Difluoro-3-(methylthio)phenylboronic acid pinacol ester CAS No. 1355011-72-1

2,6-Difluoro-3-(methylthio)phenylboronic acid pinacol ester

Cat. No.: B3235795
CAS No.: 1355011-72-1
M. Wt: 286.1 g/mol
InChI Key: SCSKEWJZEULAJX-UHFFFAOYSA-N
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Description

“2,6-Difluoro-3-(methylthio)phenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions and have been the subject of numerous studies .


Synthesis Analysis

The synthesis of pinacol boronic esters involves a process known as protodeboronation . This process is not well developed, but recent studies have reported catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach has been applied to various compounds, demonstrating its versatility .


Chemical Reactions Analysis

Pinacol boronic esters are involved in various chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . This reaction is a type of carbon–carbon bond-forming reaction that is widely used in organic synthesis . Other transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Phosphorescence Properties

Arylboronic esters, including compounds similar to 2,6-Difluoro-3-(methylthio)phenylboronic acid pinacol ester, have been found to exhibit room-temperature phosphorescence in the solid state. This unexpected discovery suggests that these compounds can be used in materials science, particularly in the development of phosphorescent materials without the need for heavy atoms or carbonyl groups, which are typically required for efficient triplet excited state generation. The phosphorescence properties might be influenced more by the solid-state molecular packing than by the specific boron substituents on the aryl units (Shoji et al., 2017).

Solubility in Organic Solvents

Research on phenylboronic acid and its cyclic esters, which are structurally related to this compound, has shown significant solubility in organic solvents such as chloroform, acetone, and ethers. This solubility property is crucial for their application in organic synthesis, as it determines the ease of use and applicability of these compounds in various organic reactions. The solubility of pinacol esters is generally higher than that of the parent boronic acid, which can enhance their utility in synthesis (Leszczyński et al., 2020).

Hydrolysis at Physiological pH

The susceptibility to hydrolysis of phenylboronic pinacol esters, including derivatives like this compound, at physiological pH has been studied. These compounds are marginally stable in water, and their stability can be influenced by the substituents on the aromatic ring. This aspect is crucial for the design of new drugs and drug delivery devices, especially when considering boron-carriers for applications such as neutron capture therapy (Achilli et al., 2013).

Application in Polymer Synthesis

Arylboronic acids and their esters, including this compound, have been used in the synthesis of polymers. For instance, poly(ester-amide)s with H2O2-cleavable phenylboronic acid ester linkages in the polymer backbone have been synthesized, demonstrating potential applications in H2O2-responsive delivery vehicles (Cui et al., 2017).

Mechanism of Action

Target of Action

The primary target of 2,6-Difluoro-3-(methylthio)phenylboronic acid pinacol ester, also known as 2-(2,6-difluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway , leading to the formation of carbon–carbon bonds . This pathway is crucial in organic synthesis, enabling the creation of complex molecules from simpler ones .

Pharmacokinetics

For instance, the rate of hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, making it a valuable tool in organic chemistry .

Action Environment

Environmental factors, such as pH, can significantly influence the compound’s action, efficacy, and stability . For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Properties

IUPAC Name

2-(2,6-difluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)10-8(15)6-7-9(19-5)11(10)16/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSKEWJZEULAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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